![molecular formula C8H9BrN2O2 B2594902 3-Bromo-6-(dimethylamino)pyridine-2-carboxylic acid CAS No. 2580254-65-3](/img/structure/B2594902.png)
3-Bromo-6-(dimethylamino)pyridine-2-carboxylic acid
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Description
“3-Bromo-6-(dimethylamino)pyridine-2-carboxylic acid” is a derivative of pyridine, which is a basic heterocyclic organic compound . It has a carboxylic acid (COOH) substituent at the 2-position and a bromine atom at the 3-position . It also has a dimethylamino group at the 6-position .
Synthesis Analysis
The synthesis of similar compounds often involves nucleophilic substitution reactions . For instance, electrosynthesis of 6-aminopyridine-3-carboxylic acid has been reported by electrochemical reduction of 2-amino-5-bromo and 2-amino-5-chloropyridine in the presence of CO2 at a silver electrode .Molecular Structure Analysis
The molecular structure of “3-Bromo-6-(dimethylamino)pyridine-2-carboxylic acid” can be deduced from its name. It has a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The carboxylic acid group is attached to the 2-position, the bromine atom is attached to the 3-position, and the dimethylamino group is attached to the 6-position .Chemical Reactions Analysis
The chemical reactions of “3-Bromo-6-(dimethylamino)pyridine-2-carboxylic acid” could involve the carboxylic acid group, the bromine atom, or the dimethylamino group. For example, the carboxylic acid group can participate in esterification reactions . The bromine atom can be involved in nucleophilic substitution reactions .Scientific Research Applications
Antioxidant Properties and Synthesis Techniques
A study reported the synthesis and antioxidant properties of a series of 6-substituted-2,4-dimethyl-3-pyridinols, highlighting their effectiveness as phenolic chain-breaking antioxidants. These compounds were synthesized using a general strategy involving low-temperature aryl bromide-to-alcohol conversion, with one variant being 2,4-dimethyl-6-(dimethylamino)-3-pyridinol, prepared from a 3-bromopyridine precursor. This study underscores the significant potential of these compounds in developing novel antioxidants (Wijtmans et al., 2004).
Catalysis and Cyclization Reactions
Another research explored the palladium-catalyzed carbonylative cyclization of β-bromo-α,β-unsaturated carboxylic acids with 2,2-dimethylhydrazine, leading to 1-(dimethylamino)-1H-pyrrole-2,5-diones. This process demonstrates the compound's role in facilitating complex cyclization reactions under carbon monoxide pressure, offering a route to synthesize valuable heterocyclic compounds (Yeon Kyu Bae & C. Cho, 2014).
Bromolactamization and Iodolactonisation
Research into the bromolactamization of olefinic amides using a novel three-component co-catalyst system, including (N,N-dimethylamino)pyridine, showcased enhanced selectivity in forming a diverse range of lactams. This method marks an advancement in the selective synthesis of structurally varied lactams (Y. Cheng et al., 2016). Additionally, the use of 4-(Dimethylamino)pyridine in iodolactonisation of γ,δ-unsaturated carboxylic acids has been reported to afford lactones under neutral conditions, demonstrating the versatility of dimethylaminopyridine derivatives in catalyzing lactonization reactions (Chuisong Meng et al., 2015).
Synthesis of Polyheterocyclic and Azaindole Derivatives
Further studies have utilized the reactivity of pyridine and pyrazolo[3,4-b]pyridine derivatives for the synthesis of new polyheterocyclic ring systems and azaindole derivatives. These works highlight the synthetic utility of bromopyridine carboxylic acids in constructing complex heterocyclic frameworks with potential applications in pharmaceuticals and materials science (E. Abdel‐Latif et al., 2019; A. Prokopov & L. Yakhontov, 1979).
properties
IUPAC Name |
3-bromo-6-(dimethylamino)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c1-11(2)6-4-3-5(9)7(10-6)8(12)13/h3-4H,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPDRMIFDRGJKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=C(C=C1)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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